molecular formula C4H2F6O2 B11712788 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane

4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane

Cat. No.: B11712788
M. Wt: 196.05 g/mol
InChI Key: ZBXYWFLMXKQJOA-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane (CAS RN: 17256-52-9) is a fluorinated cyclic ether with the molecular formula C₅F₈O₂ and a molecular weight of 244.04 g/mol. Key physical properties include a boiling point of 44°C and a density of 1.61 g/cm³ at 20°C . Structurally, it features a dioxolane ring substituted with trifluoromethyl and fluorine groups, contributing to its high electronegativity and thermal stability. The compound is synthesized via reactions involving hexafluoropropene oxide (HFPO) and CO₂ under controlled conditions, as described in fluorinated cyclic carbonate syntheses .

Applications This compound is primarily utilized in advanced material science, such as fluorinated ionomers for fuel cell membranes due to its oxygen permeability and chemical resistance . Its high fluorine content also makes it a candidate for specialty solvents or intermediates in organofluorine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2F6O2

Molecular Weight

196.05 g/mol

IUPAC Name

4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C4H2F6O2/c5-2(3(6,7)8)4(9,10)12-1-11-2/h1H2

InChI Key

ZBXYWFLMXKQJOA-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Evolution of Catalytic Systems

Chlorination Strategies for Intermediate Synthesis

Vapor-Phase Chlorination

Modern synthesis begins with the chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane (BTFMD) to form 4,4,5,5-tetrachloro intermediates. As per EP0489756B1, optimal conditions involve:

ParameterOptimal RangeEffect on Yield
Temperature250–300°CΔ10°C → ±3% yield
Cl₂:BTFMD Molar Ratio4:1–5:1Excess Cl₂ reduces isomer purity
Pressure10–20 atmHigher pressure favors tetrachloro product
CatalystLaCl₃/SiO₂92% selectivity vs. 78% for SnCl₄

Continuous operation at 280°C with LaCl₃/SiO₂ achieves 94% conversion with 87% isolated yield of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. The mechanism proceeds via radical chain initiation, with La³⁺ ions stabilizing chlorine radicals.

Liquid-Phase Photochlorination

Batch photochemical methods remain relevant for small-scale production. U.S. Patent 3,794,791 details irradiation of BTFMD in CCl₄ at −15°C, yielding 72% 4,5-dichloro derivative after 8 hours. However, this method generates complex isomer mixtures requiring costly distillation.

Fluorination Techniques for Target Compound Synthesis

Antimony-Promoted Fluorine-Chlorine Exchange

The critical fluorination step employs SbCl₅/SbF₃ mixtures to replace chlorines at positions 4 and 5. EP0489756B1 Example 1 demonstrates:

  • Charge 1 mol tetrachloro intermediate, 3 mol anhydrous HF, 0.1 mol SbCl₃

  • React at 70°C for 5 hours under autogenous pressure

  • Distill product mixture through 30-tray column

This yields 78% 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane with 89% trans-isomer content. The Sb³⁺/Sb⁵⁺ redox cycle facilitates sequential Cl/F substitution while suppressing over-fluorination.

Amine-HF Complex Mediated Fluorination

EP0014958A2 discloses an alternative using (C₂H₅)₃N·HF complexes in aprotic solvents:

This method achieves 54% yield of 4,4,5-trifluoro derivatives with excellent regioselectivity. The amine-HF complex acts as both fluoride source and acid scavenger.

Isomer Control and Purification

Distillation-Based Separation

Multistage distillation remains the industrial standard for isolating trans-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane:

StageTemperaturePressurePurity Target
138–80°C750 mmHg85% cis+trans
260–61°C744 mmHg92% trans
371–72°C10 mmHg>99% trans

EP0014958A2 reports 85% recovery of trans-isomer using this protocol. Cis-isomers are recycled to fluorination reactors, improving overall atom economy.

Emerging Methodologies and Scalability

Continuous-Flow Fluorination

Pilot-scale studies (2023) demonstrate:

  • Microreactor technology (10 mL/min flow rate)

  • Cr₂O₃-coated channels at 150°C

  • 98% conversion in <30 s residence time

This approach reduces HF usage by 60% compared to batch systems while maintaining 91% yield .

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity stems from its fluorinated substituents, which participate in:

Reaction Type Key Features Reagents/Conditions Products
Substitution Replacement of fluorine atoms with nucleophiles (e.g., hydroxyl, alkoxide).Nucleophiles (e.g., RO⁻), polar aprotic solventsFluorine-substituted derivatives
Oxidation Oxidation of fluorinated groups to form carbonyl or carboxylic derivatives.Oxidizing agents (e.g., KMnO₄, RuO₄)Oxidized fluorinated compounds
Cross-Coupling Formation of carbon-carbon bonds via catalytic processes.Metal catalysts (e.g., AgNO₃), terminal alkynesAlkyne derivatives
Ring-Opening Cleavage of the dioxolane ring under acidic or basic conditions.Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)Diols or keto derivatives

Key Reaction: Silver-Catalyzed Alkyne Coupling

A notable reaction involves silver-catalyzed coupling with terminal alkynes, as demonstrated in studies of trifluoromethyl ketones . While the exact mechanism for this compound is not detailed in the provided sources, analogous systems show:

  • Reagents : Silver catalysts (e.g., AgNO₃), terminal alkynes.

  • Conditions : Aqueous or organic solvents, ambient or elevated temperatures.

  • Products : Complex fluorinated derivatives with extended conjugation.

For example, in related systems, such reactions yield products like (Z)-tert-butyl 2-((2S,5R)-2,5-diphenyl-2,5-bis(trifluoromethyl)-1,3-dioxolan-4-ylidene) acetate, characterized by:

  • NMR Data :

    • ¹H NMR: δ 5.83 ppm (singlet, 1H).

    • ¹³C NMR: δ 161.8 ppm (carbonyl), 122.2 ppm (quartet, JCF = 284.6 Hz).

    • ¹⁹F NMR: δ −71.47, −76.59 ppm (quartets) .

Mechanism of Action

The compound’s fluorinated substituents enhance its electron-withdrawing effects, directing reactivity toward electrophilic or nucleophilic attack. For example:

  • Electrophilic Substitution : Fluorine atoms stabilize reactive intermediates (e.g., carbocation or radical species) during substitution.

  • Nucleophilic Attack : The trifluoromethyl groups increase ring strain in the dioxolane, facilitating ring-opening under acidic/basic conditions.

Research Challenges

  • Selectivity : Balancing fluorination levels to avoid over-fluorination.

  • Stability : Managing reactivity under harsh conditions (e.g., acidic ring-opening).

Scientific Research Applications

Chemistry

4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions.

Key Reactions :

  • Synthesis of Fluorinated Compounds : It is utilized in the preparation of other fluorinated compounds that exhibit desirable properties such as increased thermal stability and resistance to chemical degradation .
  • Polymerization : The compound can act as a monomer for the synthesis of polymers with specific characteristics suitable for high-performance applications .

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules.

Biological Studies :

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Enzyme Interaction : The fluorinated groups can interact with various enzymes and proteins, potentially altering their activity and function.

Medicine

The stability and reactivity of this compound make it an attractive candidate for drug development.

Potential Applications :

  • Drug Design : Its unique structure may facilitate the design of novel pharmaceuticals with improved efficacy and reduced side effects .
  • Targeted Delivery Systems : Research is ongoing into its use in drug delivery systems that exploit its chemical properties to enhance the bioavailability of therapeutic agents.

Industry

In industrial applications, this compound is employed for its unique physical and chemical properties.

Industrial Uses :

  • Material Production : It is used in the production of materials that require high stability and resistance to environmental degradation, such as coatings and sealants .
  • Fluoropolymer Manufacturing : The compound serves as a precursor in the synthesis of fluoropolymers that are utilized in various applications ranging from electronics to automotive industries .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryOrganic SynthesisBuilding block for fluorinated compounds
BiologyAntimicrobial AgentsPotential for new drug development
MedicineDrug DesignTargeted delivery systems
IndustryMaterial ProductionHigh stability materials

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated that this compound could be polymerized with tetrafluoroethylene to create copolymers with enhanced thermal stability. These copolymers showed promise for use in high-temperature applications such as automotive parts and electronic components .

In a series of biological assays, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Non-Fluorinated Dioxolanes

(a) 1,3-Dioxolane

  • Structure : A simple cyclic ether (C₃H₆O₂) without fluorination.
  • Properties : Lower density (~1.06 g/cm³) and boiling point (75°C) compared to the fluorinated analog.
  • Applications: Widely used as a solvent for polymer extraction, notably polyhydroxybutyrate (PHB), due to its efficiency at room temperature . Unlike the fluorinated compound, it lacks thermal stability for high-temperature processes.

(b) 2,4,5-Trimethyl-1,3-dioxolane

  • Structure : Methyl-substituted dioxolane (C₆H₁₀O₂).
  • Properties: Associated with "green" and phenolic odors in oxidized wines .
  • Applications: Serves as a flavor indicator in oenology, contrasting sharply with the fluorinated compound’s industrial applications.

Key Differences :

Property 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane 1,3-Dioxolane 2,4,5-Trimethyl-1,3-dioxolane
Boiling Point 44°C 75°C Not reported
Density 1.61 g/cm³ 1.06 g/cm³ Not reported
Primary Use Fluorinated materials, solvents Polymer extraction Flavor chemistry
Fluorinated Dioxolane Derivatives

(a) 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

  • Structure : A structural isomer with a difluoromethylene group.
  • Properties : Similar boiling point (44°C) and density (1.61–1.72 g/cm³) but distinct reactivity due to the difluoromethylene moiety .
Other Fluorinated Cyclic Compounds

(a) HFPO-Derived Cyclic Carbonate (HFPO-CC1)

  • Structure : Fluorinated cyclic carbonate synthesized from HFPO and CO₂ .
  • Properties : Higher thermal stability (decomposition >200°C) compared to the dioxolane analog.
  • Applications: Electrolyte additives in batteries, contrasting with the dioxolane’s role in ionomers.

(b) Trifluoromethyl-Substituted 1,3-Dioxolanes in Photochemistry

  • Structure : Trifluoromethyl groups enhance radical stability during reactions .
  • Reactivity : Preferential formation of C–N bonds in photochemical reactions, unlike the target compound’s inertness under similar conditions.

Biological Activity

4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, focusing on its interaction with biological systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C5F8O2C_5F_8O_2 and a molecular weight of 244.04 g/mol. Its structure features a dioxolane ring substituted with trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The presence of multiple fluorine atoms contributes to its hydrophobic character and stability in various chemical environments .

Biological Activity Overview

Research indicates that fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit diverse biological activities. The unique electronic properties of these groups enhance the pharmacological profiles of drugs, improving their efficacy and selectivity.

  • Enzyme Inhibition : Compounds like this compound may act as inhibitors for various enzymes due to their ability to form strong interactions with active sites. For instance, studies have shown that trifluoromethyl-containing compounds can significantly enhance the potency of inhibitors for enzymes involved in metabolic pathways .
  • Antimicrobial Activity : Some fluorinated dioxolanes have demonstrated antimicrobial properties. Their ability to disrupt bacterial membranes or inhibit key metabolic enzymes makes them candidates for developing new antibiotics .
  • Solvent Properties : The compound's excellent solubilizing capabilities for both polar and non-polar substances make it useful in drug formulation and delivery systems. This property is particularly advantageous in creating stable formulations for poorly soluble drugs .

Case Studies

Several studies have explored the biological activity of similar fluorinated compounds:

  • Study on Antiviral Activity : A study investigated the antiviral effects of 4-trifluoromethyl-1,3-dioxolanes against viral infections. Results indicated significant inhibition of viral replication at low concentrations, suggesting potential use in antiviral therapies .
  • Cancer Research : Research focusing on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds revealed that modifications in the dioxolane structure could enhance cytotoxicity against cancer cells. For example, certain derivatives exhibited improved selectivity towards cancerous cells while sparing normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Trifluoromethyl-1,3-dioxolaneAntiviral activity
2-Methyl-2-ethyl-4-trifluoromethyl-1,3-dioxolaneCytotoxicity against cancer cells
2-Chloro-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolaneEnzyme inhibition

Q & A

Q. What are optimized synthetic routes for 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis typically involves fluorinated precursors under controlled conditions. For example, analogous dioxolanes are prepared via acid-catalyzed cyclization of fluorinated ketones with diols, requiring low temperatures (-20°C to 0°C) to minimize side reactions . Column chromatography (silica gel, hexane/ethyl acetate) is critical for purification, with yields improved by using flow microreactors for precise temperature control . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the structural configuration of this compound validated, and what analytical techniques are essential?

X-ray crystallography is the gold standard for confirming stereochemistry and ring conformation, as seen in related fluorinated dioxolanes . Supplementary techniques include:

  • NMR : 19F^{19}\text{F} NMR distinguishes trifluoromethyl and fluorinated ring positions, with chemical shifts between -70 to -80 ppm typical for CF3_3 groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C5_5F8_8O2_2, MW 244.04) .
  • FT-IR : Peaks at 1250–1100 cm1^{-1} indicate C-F stretching .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Thermal stability : Decomposes above 150°C, requiring storage at -20°C under inert gas .
  • Solubility : Low polarity solvents (e.g., THF, dichloromethane) are preferred due to high fluorocarbon content .
  • Hygroscopicity : Non-hygroscopic but sensitive to hydrolysis; reactions must exclude moisture .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence reactivity in ring-opening reactions?

The CF3_3 groups polarize the dioxolane ring, making it susceptible to nucleophilic attack. For example, in acidic media, ring-opening produces α,α-difluoro ketones, while basic conditions yield fluorinated alcohols. Kinetic studies show pseudo-first-order behavior in THF at 25°C, with rate constants dependent on nucleophile strength (e.g., kobs_{\text{obs}} = 0.15 min1^{-1} for NaOMe) .

Q. What contradictions exist in reported catalytic applications, and how can they be resolved?

Some studies claim the compound enhances ion conductivity in polymer electrolytes (e.g., Li-ion batteries) , while others note instability with lithium salts. Contradictions arise from varying water content (<50 ppm vs. >200 ppm) in electrolytes. Mitigation strategies include:

  • Additives : 1% LiNO3_3 suppresses side reactions with Li metal .
  • Purity : ≥99.5% purity (GC analysis) reduces decomposition .

Q. What role does this compound play in advanced material synthesis, such as fluorinated polymers?

It serves as a monomer in copolymerization with tetrafluoroethylene to produce high-oxygen-permeability ionomers for fuel cell membranes. Key parameters:

  • Molar ratio : 1:3 (dioxolane:tetrafluoroethylene) optimizes mechanical strength .
  • Processing : Solution casting at 60°C under N2_2 achieves uniform films .

Methodological Considerations

Q. How should researchers design experiments to assess thermal degradation pathways?

  • TGA-DSC : Track mass loss (TGA) and enthalpy changes (DSC) at 10°C/min under N2_2.
  • GC-MS : Identify volatile degradation products (e.g., COF2_2, CF3_3COF) .
  • In situ FT-IR : Monitor C-F bond cleavage at 1100–1200 cm1^{-1} .

Q. What computational methods predict interactions with biological targets?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess lipophilicity (logP ≈ 2.1) .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for toxicity screening .

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